An In-depth Technical Guide to the Synthesis of 1,1-Difluoro-4-(iodomethyl)cyclohexane
An In-depth Technical Guide to the Synthesis of 1,1-Difluoro-4-(iodomethyl)cyclohexane
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 1,1-Difluoro-4-(iodomethyl)cyclohexane, a valuable building block in modern medicinal chemistry. The strategic incorporation of geminal difluoro groups and an iodomethyl functionality into a cyclohexane scaffold offers medicinal chemists a versatile tool for modulating the physicochemical and pharmacological properties of drug candidates. This document details the synthetic strategy, reaction mechanisms, step-by-step experimental protocols, and characterization data, intended for researchers, scientists, and professionals in drug development.
Introduction: The Significance of Fluorinated Scaffolds in Drug Discovery
The introduction of fluorine atoms into organic molecules can profoundly influence their biological activity, metabolic stability, and lipophilicity.[1][2] The unique electronic properties of the carbon-fluorine bond, being highly polarized and strong, can lead to enhanced binding affinities, improved pharmacokinetic profiles, and blockage of metabolic pathways.[3] Specifically, the geminal difluoromethylene group (CF2) is often employed as a bioisostere for a carbonyl group or a hydroxyl-bearing carbon, offering altered electronic and conformational properties while maintaining a similar steric profile.[4]
The cyclohexane ring serves as a common scaffold in many biologically active compounds. The synthesis of 1,1-Difluoro-4-(iodomethyl)cyclohexane provides a key intermediate where the difluoro group can act as a polar hydrophobic element, and the iodomethyl group serves as a versatile handle for further chemical modifications, such as nucleophilic substitutions and cross-coupling reactions.[5][6]
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule, 1,1-Difluoro-4-(iodomethyl)cyclohexane, suggests a two-step approach starting from a commercially available precursor. The primary disconnection is at the carbon-iodine bond, leading back to the corresponding alcohol. The second key transformation is the conversion of a ketone to the geminal difluoride.
This leads to the following proposed synthetic pathway:
Caption: Retrosynthetic analysis of 1,1-Difluoro-4-(iodomethyl)cyclohexane.
This strategy leverages the readily available starting material, 4-(hydroxymethyl)cyclohexanone, and employs two well-established transformations in organic synthesis.[7][8]
Synthetic Protocol
Step 1: Synthesis of 1,1-Difluoro-4-(hydroxymethyl)cyclohexane
The first step involves the conversion of the ketone functionality in 4-(hydroxymethyl)cyclohexanone to a geminal difluoride. Diethylaminosulfur trifluoride (DAST) is a widely used reagent for this deoxofluorination reaction.[9][10][11]
Reaction Scheme:
Caption: Geminal difluorination of 4-(hydroxymethyl)cyclohexanone.
Mechanism Insight: The reaction of a ketone with DAST proceeds through the formation of a halosulfurane intermediate. The carbonyl oxygen attacks the sulfur atom of DAST, leading to the displacement of a fluoride ion. This is followed by the formation of a key intermediate which then undergoes nucleophilic attack by the fluoride ion to generate the geminal difluoride. While DAST is effective, it is thermally unstable and can decompose violently at temperatures above 90 °C.[10] More thermally stable alternatives like Deoxo-Fluor can also be employed.[10][12]
Experimental Protocol:
-
To a stirred solution of 4-(hydroxymethyl)cyclohexanone (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, slowly add diethylaminosulfur trifluoride (DAST) (1.5 eq).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 1,1-difluoro-4-(hydroxymethyl)cyclohexane.
Table 1: Reagent and Product Data for Step 1
| Compound | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |
| 4-(Hydroxymethyl)cyclohexanone | 128.17 | ~1.054 | ~239.8 |
| Diethylaminosulfur trifluoride (DAST) | 161.20 | 1.22 | 30-32 (0.05 mmHg) |
| 1,1-Difluoro-4-(hydroxymethyl)cyclohexane | 150.16 | - | - |
Step 2: Synthesis of 1,1-Difluoro-4-(iodomethyl)cyclohexane
The final step is the conversion of the primary alcohol of 1,1-difluoro-4-(hydroxymethyl)cyclohexane to the corresponding iodide. The Appel reaction, utilizing triphenylphosphine (PPh₃), iodine (I₂), and imidazole, is a mild and efficient method for this transformation, proceeding via an SN2 mechanism.[13][14]
Reaction Scheme:
Caption: Iodination of 1,1-difluoro-4-(hydroxymethyl)cyclohexane.
Mechanism Insight: The reaction is initiated by the formation of a phosphonium iodide species from triphenylphosphine and iodine. Imidazole acts as a base to deprotonate the alcohol, and the resulting alkoxide attacks the phosphonium species. The final step involves an SN2 displacement of the triphenylphosphine oxide leaving group by iodide.[13] This method is generally preferred for its mild conditions and high yields. Alternative methods include using a CeCl₃·7H₂O/NaI system, which also provides a mild route to alkyl iodides.[15]
Experimental Protocol:
-
To a solution of triphenylphosphine (1.5 eq) and imidazole (1.5 eq) in anhydrous dichloromethane (DCM, 0.2 M) at room temperature, add iodine (I₂) (1.5 eq) portion-wise.
-
Stir the mixture until the iodine has completely dissolved, resulting in a yellowish solution.
-
Add a solution of 1,1-difluoro-4-(hydroxymethyl)cyclohexane (1.0 eq) in DCM to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring its progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product, 1,1-difluoro-4-(iodomethyl)cyclohexane.
Table 2: Reagent and Product Data for Step 2
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) |
| 1,1-Difluoro-4-(hydroxymethyl)cyclohexane | 150.16 | - |
| Triphenylphosphine (PPh₃) | 262.29 | 80-82 |
| Iodine (I₂) | 253.81 | 113.7 |
| Imidazole | 68.08 | 90-91 |
| 1,1-Difluoro-4-(iodomethyl)cyclohexane | 260.07 | - |
Characterization
The final product, 1,1-Difluoro-4-(iodomethyl)cyclohexane (CAS: 476415-02-8), should be characterized by standard analytical techniques to confirm its identity and purity.[16]
-
¹H NMR: Expected signals would include multiplets for the cyclohexane ring protons and a doublet for the iodomethyl protons.
-
¹⁹F NMR: A characteristic signal for the geminal difluoro group would be expected.
-
¹³C NMR: Signals corresponding to the difluorinated carbon, the iodomethyl carbon, and the other cyclohexane carbons should be observed.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass should be present.
Safety Considerations
-
Diethylaminosulfur trifluoride (DAST): DAST is toxic, corrosive, and reacts violently with water. It can also decompose explosively upon heating.[10] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn.
-
Iodine: Iodine is harmful if inhaled or swallowed and can cause skin and eye irritation. Handle in a fume hood and wear appropriate PPE.
-
Dichloromethane (DCM): DCM is a suspected carcinogen and should be handled with care in a well-ventilated area.
Conclusion
This technical guide outlines a reliable and scalable two-step synthesis of 1,1-Difluoro-4-(iodomethyl)cyclohexane from 4-(hydroxymethyl)cyclohexanone. The described protocols utilize well-established synthetic methodologies, providing a practical route for obtaining this valuable fluorinated building block for applications in drug discovery and medicinal chemistry. The strategic placement of the geminal difluoro group and the versatile iodomethyl handle makes the target molecule an attractive scaffold for the synthesis of novel bioactive compounds.
References
-
Bartoli, G., et al. (2005). A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3‚7H2O/NaI System in Acetonitrile. The Journal of Organic Chemistry, 70(1), 169-174. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Iodide - Common Conditions. Retrieved from [Link]
-
Lin, C., et al. (2018). One-pot Fluorination and Organocatalytic Robinson Annulation for Asymmetric Synthesis of Mono- and Difluorinated Cyclohexenones. Molecules, 23(9), 2251. [Link]
-
Gale, C., et al. (2014). Selective Conversion of Alcohols into Alkyl Iodides Using a Thioiminium Salt. The Journal of Organic Chemistry, 79(10), 4668-4674. [Link]
-
Olah, G. A., et al. (1979). A new method for the efficient conversion of alcohols into iodides via treatment with trimethylsilyl iodide. The Journal of Organic Chemistry, 44(22), 3872-3876. [Link]
-
Garegg, P. J., & Samuelsson, B. (1980). A convenient, rapid method for the preparation in high yield of iodides derived from a variety of alcohols. Journal of the Chemical Society, Perkin Transactions 1, 469-471. [Link]
- Google Patents. (n.d.). EP2057111A1 - A large scale method for the deoxofluorination of ketones.
-
Organic Chemistry Portal. (n.d.). Ketone to Difluoro - Common Conditions. Retrieved from [Link]
-
Cobb, A. J. A., et al. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein Journal of Organic Chemistry, 13, 728-734. [Link]
-
ResearchGate. (n.d.). Bio-active fluorinated cyclohexenones. Retrieved from [Link]
-
Ghosez, L., et al. (2012). Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents. Organic Letters, 14(12), 3134-3137. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of New Fluorinated Tubastatin A Derivatives Based on Cyclopentane/Cyclohexane with Good Anti‐tumor Activity in Vitro. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Retrieved from [Link]
-
ResearchGate. (n.d.). Practical Synthesis of gem-Difluorides from Cyclohexanone: Synthesis of gem-Bistrifluoroacetates and Their Reactions with Fluoride Nucleophiles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C-C Bond Cleavage of Activated Ketones. Retrieved from [Link]
-
Linclau, B., et al. (2020). Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions. Chemistry – A European Journal, 26(6), 1279-1287. [Link]
-
ResearchGate. (n.d.). Some examples of experimentally reported fluorinated cyclohexanes. Retrieved from [Link]
-
MDPI. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Retrieved from [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). Fluorine in Pharmaceutical and Medicinal Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. Retrieved from [Link]
-
Chemia. (2022). A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1). Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Retrieved from [Link]
-
Arkat USA. (2006). Regioselective iodination of hydroxylated aromatic ketones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]
- Google Patents. (n.d.). US4997946A - Process for the iodination of hydroxyaromatic and aminoaromatic compounds.
- Google Patents. (n.d.). EP2093206A1 - Process for the iodination of aromatic compounds.
-
Oakwood Chemical. (n.d.). 1,1-Difluoro-4-methylcyclohexane. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-butyl-2-fluoro-1-[(4-methylphenyl)sulfonyl]-1H-Indole. Retrieved from [Link]
-
Organic Syntheses. (2022). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Organofluorine chemistry: Difluoromethylene motifs spaced 1,3 to each other imparts facial polarity to a cyclohexane ring. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. 4-(HYDROXYMETHYL)CYCLOHEXANONE | 38580-68-6 [chemicalbook.com]
- 9. EP2057111A1 - A large scale method for the deoxofluorination of ketones - Google Patents [patents.google.com]
- 10. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]
- 11. DAST - Enamine [enamine.net]
- 12. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]
- 14. tandfonline.com [tandfonline.com]
- 15. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 16. 1,1-difluoro-4-(iodomethyl)cyclohexane 95% | CAS: 476415-02-8 | AChemBlock [achemblock.com]
